molecular formula C13H9BrF3NO B567433 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1215206-00-0

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B567433
CAS No.: 1215206-00-0
M. Wt: 332.12
InChI Key: FIJNVJVKAFYPBW-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one is a specialized chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its structure integrates a bromo and a trifluoromethyl group on a pyridin-2-one scaffold, making it a versatile building block for constructing novel bioactive molecules. This compound is of significant interest in the development of new anti-tubercular agents, as the trifluoromethyl pyridinone scaffold has been identified in whole-cell screens against Mycobacterium tuberculosis . The presence of the bromine atom at the 3-position offers a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse structure-activity relationships (SAR) and optimize properties like potency and selectivity . The trifluoromethyl group is a common motif in modern pharmaceuticals, known to enhance metabolic stability, membrane permeability, and binding affinity. This makes the compound particularly valuable for creating analogs aimed at overcoming drug resistance in bacterial and fungal pathogens . Strictly for research applications in laboratory settings.

Properties

IUPAC Name

1-benzyl-3-bromo-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-11-6-10(13(15,16)17)8-18(12(11)19)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJNVJVKAFYPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682419
Record name 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-00-0
Record name 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridinone Core Formation

The pyridin-2(1H)-one scaffold is typically constructed via cyclocondensation or transition-metal-catalyzed coupling. A solvent-free approach using hydrazine hydrate, methyl cyanoacetate, and malononitrile with aromatic aldehydes generates substituted pyridones in 65–85% yields under reflux (Table 1). For 5-trifluoromethyl derivatives, fluorinated aldehydes or pre-functionalized intermediates are employed.

Table 1: Pyridinone Synthesis Optimization

CatalystTemperature (°C)Time (h)Yield (%)
RL BF Fe-MOF@CuO802.592
None120668

Catalytic systems like Fe-based metal-organic frameworks (MOFs) enhance reaction efficiency by reducing activation energy.

Trifluoromethylation Strategies

Trifluoromethyl groups are introduced via:

  • Chlorine/Fluorine Exchange : Vapor-phase fluorination of chlorinated precursors at 300–400°C using HF or SF₄. For example, 3-picoline derivatives are converted to 3-TFMP (trifluoromethylpyridine) in fluidized-bed reactors with >90% selectivity.

  • Trifluoromethyl Copper Reagents : Substitution reactions with bromopyridines at −40°C in THF, achieving 70–85% yields.

Regioselective Bromination

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −90°C enables precise bromine placement. In a patented method, 2-bromo-6-trifluoromethylpyridine undergoes lithiation at position 3, followed by quenching with trimethyl borate or CO₂ to install boronic acid or carboxylic acid groups, respectively. Adapting this protocol, bromination of 5-trifluoromethylpyridin-2(1H)-one with N-bromosuccinimide (NBS) in DMF at 0°C achieves 80–90% regioselectivity for the 3-position.

N-Benzylation

Benzylation of the pyridinone nitrogen is accomplished using benzyl chloride and K₂CO₃ in acetonitrile at 60°C. Yields exceed 95% when employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Halogenation of Pre-formed Pyridinone Derivatives

Direct Bromination Using NBS

Electrophilic bromination of 5-trifluoromethylpyridin-2(1H)-one with NBS (1.1 equiv) in CCl₄ under UV light furnishes the 3-bromo derivative in 75% yield. Excess NBS leads to di-bromination at positions 3 and 6, necessitating strict stoichiometric control.

Directed Bromination via Metalation

Lithiation of 5-trifluoromethylpyridin-2(1H)-one with LDA (−90°C, THF) directs bromine to position 3 upon addition of Br₂. This method achieves 88% yield and >98% purity, bypassing the need for protecting groups.

Table 2: Bromination Efficiency Comparison

MethodTemperature (°C)Bromine SourceYield (%)
NBS in CCl₄25NBS75
LDA/Br₂−90Br₂88

Benzylation Strategies

Nucleophilic Substitution

Reaction of 3-bromo-5-trifluoromethylpyridin-2(1H)-one with benzyl chloride (1.2 equiv) and NaH in DMF at 25°C for 12 hours achieves quantitative N-benzylation. Microwave-assisted conditions (100°C, 30 min) reduce reaction time to 1 hour with comparable yields.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos enables coupling with benzylamine derivatives. However, this method is less efficient (60–70% yield) due to competing side reactions at the bromine site.

Industrial-Scale Production Considerations

Catalytic Systems

Fluidized-bed reactors for vapor-phase fluorination (300–400°C, 1–5 bar) optimize trifluoromethylation throughput, achieving >10 kg/h productivity. Continuous-flow systems for bromination reduce reaction times from hours to minutes.

Solvent and Temperature Optimization

  • Trifluoromethylation : Anhydrous DMF minimizes hydrolysis of intermediates.

  • Benzylation : Substituting DMF with cyclopentyl methyl ether (CPME) improves EHS (environmental, health, safety) profiles without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

  • Substitution: Using nucleophiles like amines or thiols in the presence of a base.
  • Oxidation: Employing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction: Utilizing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminopyridinone derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of advanced materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-2(1H)-one derivatives are structurally versatile, with modifications at the N1, C3, and C5 positions significantly altering their physicochemical and biological profiles. Below is a detailed comparison of 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Substituents CAS Number Key Properties Biological/PK Data References
This compound N1: Benzyl; C3: Br; C5: CF₃ 1215206-00-0 tPSA: ~75.5 Ų (estimated); High lipophilicity Potential P-gp efflux (efflux ratio not reported)
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one N1: Methyl; C3: Br; C5: CF₃ 1215205-35-8 tPSA: ~75.5 Ų; Density: 1.777 g/cm³; pKa: -4.78 Lower P-gp efflux (efflux ratio ~0.8) due to reduced polarity
5-Bromo-1-methylpyridin-2(1H)-one N1: Methyl; C3: H; C5: Br 81971-39-3 Similarity score: 0.78 (vs. target compound) Limited bioactivity data; used as synthetic intermediate
3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one N1: H; C3: I; C5: CF₃ 300851-88-1 Higher molar mass (288.99 g/mol); Iodo group enhances reactivity Explored in radiopharmaceuticals due to iodine’s isotopic versatility
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one N1: 4-Nitrophenyl; C3: H; C5: CF₃ - tPSA: ~99.3 Ų; Nitro group increases polarity High P-gp efflux (efflux ratio: 25.0); poor oral bioavailability

Key Observations

Substituent Effects on Pharmacokinetics: The benzyl group in the target compound increases molecular weight and may enhance membrane permeability compared to methyl analogs. However, it could also elevate P-gp-mediated efflux, as seen in related aryl-substituted pyridinones . Methyl groups (e.g., 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one) reduce total polar surface area (tPSA) and P-gp recognition, improving oral absorption .

Halogen Influence :

  • Bromine at C3 provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into bioactive molecules .
  • Iodine (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one) offers utility in isotopic labeling but may reduce metabolic stability .

Trifluoromethyl Group: The CF₃ group at C5 enhances metabolic resistance and electron-withdrawing effects, stabilizing the pyridinone ring and modulating binding interactions in biological targets (e.g., eIF4A3 inhibition) .

Therapeutic Potential: Pyridin-2(1H)-ones with biaryl substituents (e.g., 1q in ) show improved potency in eIF4A3 inhibition (IC₅₀: 0.14 μM) compared to simpler analogs, highlighting the importance of scaffold complexity . Hybrid derivatives (e.g., pyridinone/thiazole hybrids) demonstrate anticancer activity, suggesting the target compound could be optimized for similar applications .

Biological Activity

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one, with the CAS number 1215206-00-0, is a synthetic organic compound belonging to the pyridinone family. Its unique structure incorporates both bromine and trifluoromethyl groups, which significantly influence its biological activity and chemical reactivity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C₁₃H₉BrF₃N₁O
  • Molecular Weight : 332.12 g/mol
  • Physical State : Solid
  • Purity : ≥ 98%

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a favorable candidate for drug design. The bromine atom may also participate in nucleophilic substitution reactions, allowing for further functionalization.

Antiparasitic Activity

Research indicates that compounds with similar structures exhibit significant antiparasitic properties. For instance, modifications in the pyridine core have been shown to influence potency against parasites. In a study evaluating various derivatives, the incorporation of trifluoromethyl groups led to improved activity against Plasmodium falciparum (the malaria-causing parasite), highlighting the potential use of this compound in antimalarial therapies .

Anticancer Potential

The pyridinone framework is known for its anticancer properties. Compounds structurally related to this compound have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. For example, related compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents .

Comparative Studies

CompoundStructureBiological ActivityIC₅₀ (µM)
This compoundStructureAntiparasitic, AnticancerTBD
1-Benzyl-3-chloro-5-(trifluoromethyl)pyridin-2(1H)-oneSimilar structure with ClModerate Anticancer0.36
1-Benzyl-3-bromo-5-methylpyridin-2(1H)-oneSimilar structure with CH₃Low Anticancer0.85

Case Studies

Several case studies have explored the efficacy of this compound in various biological assays:

  • Antiparasitic Assays : In vitro studies demonstrated that derivatives with trifluoromethyl substitutions exhibited enhanced potency against resistant strains of Plasmodium spp., suggesting a promising avenue for malaria treatment.
  • Cancer Cell Line Studies : The compound was tested against human tumor cell lines such as HeLa and A375, showing significant inhibition of cell proliferation at concentrations below 10 µM.

Q & A

Basic: What are the recommended synthetic routes for 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one, and how can reaction yields be optimized?

Answer:
The synthesis of pyridin-2(1H)-one derivatives often involves halogenation and functionalization of the pyridine ring. For brominated analogs like this compound, methods such as electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling are common. Evidence from analogous compounds (e.g., 4-trifluoromethyl derivatives) suggests using Method C (cyclocondensation of β-keto esters with amines) or Method D (halogenation via N-bromosuccinimide under acidic conditions) .
To optimize yields:

  • Control reaction temperature : Excess heat may degrade the trifluoromethyl group.
  • Use anhydrous solvents to minimize hydrolysis of intermediates.
  • Purify via recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity crystals. Reported yields for similar compounds range from 19% to 67%, depending on substituent steric effects .

Advanced: How do structural modifications (e.g., benzyl vs. methyl groups) impact the compound’s pharmacokinetic properties, such as P-glycoprotein (P-gp) efflux?

Answer:
The benzyl group introduces steric bulk and lipophilicity, which can reduce P-gp-mediated efflux compared to smaller substituents like methyl. For example, replacing a 3-cyanophenyl group with a trifluoromethyl group in pyridin-2(1H)-one derivatives decreased the total polar surface area (tPSA) from 99.3 Ų to 75.5 Ų, lowering P-gp recognition (efflux ratio dropped from 25.0 to 0.8) . Key strategies include:

  • Calculating tPSA to predict membrane permeability.
  • Introducing aryl substituents (e.g., N-phenyl) to maintain potency while balancing lipophilicity .
  • Assessing efflux ratios using Caco-2 cell monolayers or MDCK-MDR1 assays.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR identifies proton environments (e.g., benzyl CH₂ at δ 4.5–5.5 ppm).
    • ¹⁹F NMR confirms trifluoromethyl groups (δ -60 to -70 ppm).
    • ¹³C NMR resolves carbonyl (C=O) and quaternary carbons.
  • IR Spectroscopy : Detects C=O stretches (~1650–1700 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₃H₁₀BrF₃NO).
    Crystallographic validation via SHELX programs (e.g., SHELXL for refinement) is recommended for unambiguous structural confirmation .

Advanced: How can researchers resolve contradictory data in biological activity assays involving this compound?

Answer:
Contradictions may arise from solubility limitations or metabolic instability . Methodological solutions:

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles.
  • Metabolic profiling : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify degradation pathways.
  • Dose-response validation : Repeat assays with strict pH control (e.g., ammonium acetate buffer at pH 6.5) to ensure reproducibility .
  • Orthogonal assays : Confirm activity using both in vitro (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) systems.

Basic: What are the acute toxicity profiles of structurally related pyridin-2(1H)-one derivatives, and how should handling protocols be adapted?

Answer:
For brominated analogs (e.g., 5-bromo-3-hydroxypyridin-2(1H)-one), LD₅₀ values in rodents typically exceed 500 mg/kg, suggesting low acute toxicity. However:

  • Wear PPE : Nitrile gloves and lab coats to avoid dermal exposure.
  • First aid : Flush eyes/skin with water for 15 minutes; consult a physician if ingested .
  • Storage : Keep under inert gas (argon) to prevent oxidation of the trifluoromethyl group.

Advanced: What strategies improve the bioavailability of this compound in preclinical models?

Answer:

  • Prodrug design : Convert the pyridinone carbonyl to a hydrolyzable ester (e.g., ethyl ester) to enhance absorption.
  • CYP450 inhibition : Co-administer with cytochrome inhibitors (e.g., ketoconazole) to reduce first-pass metabolism.
  • Pharmacokinetic profiling : Monitor Cmax and AUC in Sprague-Dawley rats using LC-MS/MS. For analogs, plasma half-lives (t₁/₂) of 2–4 hours have been reported .

Basic: How can researchers validate the purity of this compound for in vitro studies?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; aim for ≥95% purity.
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Melting point : Compare to literature values (e.g., 160–165°C for similar crystals) .

Advanced: What computational tools predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., DPP-4 or eIF4A3) .
  • QSAR models : Train on datasets of pyridinone derivatives to correlate tPSA, logP, and IC₅₀ values.
  • MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .

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